
2-Chloroethyl 2-(4-chlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl 2-(4-chlorophenoxy)acetate is an organic compound with the molecular formula C10H10Cl2O3 It is a chlorinated ester derivative of phenoxyacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 2-(4-chlorophenoxy)acetate typically involves the esterification of 2-(4-chlorophenoxy)acetic acid with 2-chloroethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethyl 2-(4-chlorophenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-(4-chlorophenoxy)acetic acid and 2-chloroethanol.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Substitution: Nucleophiles (e.g., NH3, RSH) in the presence of a base (e.g., NaOH) at room temperature.
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2) under mild heating.
Major Products Formed
Hydrolysis: 2-(4-chlorophenoxy)acetic acid and 2-chloroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
2-Chloroethyl 2-(4-chlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for modifying biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can release active compounds in the body.
Industry: Utilized in the production of herbicides and pesticides due to its ability to interfere with plant growth.
Mecanismo De Acción
The mechanism of action of 2-Chloroethyl 2-(4-chlorophenoxy)acetate involves its interaction with cellular components. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This can lead to changes in cellular function and, in the case of herbicides, disrupt plant growth by mimicking natural plant hormones (auxins).
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenoxyacetic acid: A related compound used as a herbicide.
2-Chloroethyl acetate: Another chlorinated ester with different applications.
2-(4-Chlorophenoxy)acetic acid: The parent acid of 2-Chloroethyl 2-(4-chlorophenoxy)acetate.
Uniqueness
This compound is unique due to its dual functional groups (chlorinated ethyl and phenoxyacetic ester), which allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
5447-93-8 |
|---|---|
Fórmula molecular |
C10H10Cl2O3 |
Peso molecular |
249.09 g/mol |
Nombre IUPAC |
2-chloroethyl 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C10H10Cl2O3/c11-5-6-14-10(13)7-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2 |
Clave InChI |
BQFWKSQRSYZOLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCC(=O)OCCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


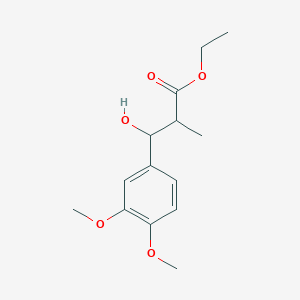

![3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride](/img/structure/B14001165.png)


![Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate](/img/structure/B14001179.png)
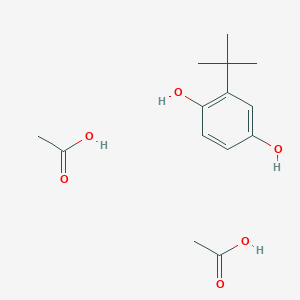
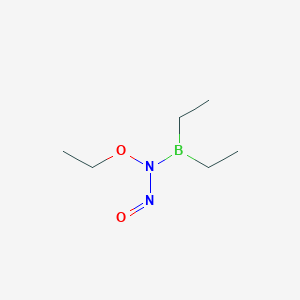
![3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methyl-benzamide](/img/structure/B14001184.png)
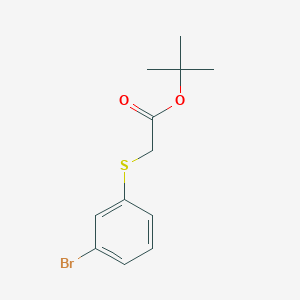

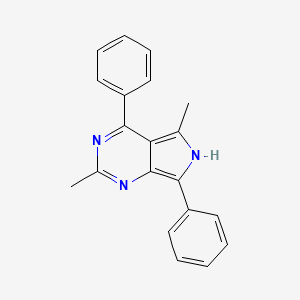
![1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B14001231.png)

